Studies suggest (Dibromomethyl)benzene may be useful in removing metals like iron and copper from wastewater. It reacts with metal hydroxides to form bromide ions, which can then remove contaminants. Further research is needed to determine its effectiveness and environmental impact compared to existing methods.
(Dibromomethyl)benzene has shown promise in inhibiting the growth of certain bacteria, including Salmonella enterica and Escherichia coli. The mechanism of this inhibition is not fully understood, and more research is needed to explore its potential as a disinfectant or antimicrobial agent.
Due to its reactive nature, (Dibromomethyl)benzene may be a valuable intermediate in the synthesis of other organic compounds. Its two bromine atoms can be readily substituted with other functional groups, allowing for the creation of complex molecules []. Research into its use as a building block for other organic molecules is ongoing.
There seems to be some confusion regarding the structure represented by "(Dibromomethyl)benzene." The formula C7H6Br2 corresponds to a molecule with one benzene ring and two bromine atoms attached to a single methylene (CH2) group, not two methyl (CH3) groups as the name suggests.
(Dibromomethyl)benzene possesses the following key features in its structure:
Due to the confusion regarding the structure, a detailed analysis of a potentially incorrect structure is avoided.
(Dibromomethyl)benzene can undergo various reactions due to the reactive benzyl bromide moiety. Here are some examples:
C7H6Br2 + Nu -> C7H6Nu + Br⁻ (Eq. 1) [1]
This reaction allows for the introduction of different functional groups onto the molecule.
C7H6Br2 + 4 LiAlH4 -> C7H8 + 2 LiBr + 2 AlCl3 + 4 H2 (Eq. 2) [3]
This reaction can be useful for creating different aromatic derivatives.
J. March, "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure" (6th Edition), Wiley-Interscience, New York, 1985.
H.O. Wirth and C.H. Eugster, "Chloromethylated and Bromomethylated Benzenes and Toluenes," in Ullmann's Encyclopedia of Industrial Chemistry (Wiley-VCH, Weinheim, 2007). [Note: This reference is not publicly available online but can be found in scientific databases]
A. Streitwieser, C. Heathcock, and E.M. Mohrmann, "Organic Chemistry" (5th Edition), Macmillan Publishing Co., New York, 1993.
Data for the specific structure of (Dibromomethyl)benzene (C7H6Br2) is limited. However, based on similar aromatic compounds with benzyl bromide moieties, we can expect the following properties:
The data provided is an estimation and actual values may differ.
(Dibromomethyl)benzene itself likely doesn't have a specific mechanism of action in biological systems. However, the benzyl bromide group can act as an alkylating agent, reacting with nucleophiles in biomolecules like proteins and DNA. This alkylation can disrupt their function and potentially lead to cytotoxicity [4].
(Dibromomethyl)benzene is likely to be toxic due to the presence of bromine atoms. Here are some potential hazards:
Corrosive;Acute Toxic